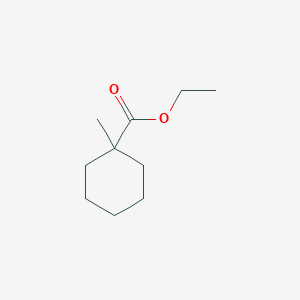

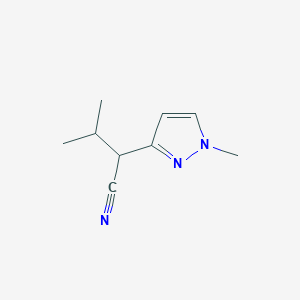

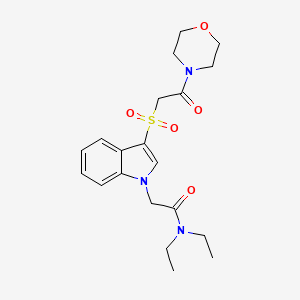

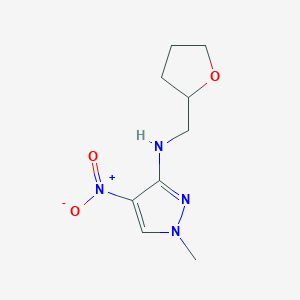

3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile is a chemical that can be associated with various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the cyclodimerisation of 3-methyl-2-butenenitrile was studied, where it was treated with lithium diisopropylamide to yield 3-amino-4-cyano-1,5,5-trimethyl-1,3-cyclohexadiene, a structure confirmed by acid hydrolysis . Additionally, the electrocatalytic cyclization of 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles was reported to produce substituted spirocyclopropylpyrazolones efficiently, highlighting a method that could potentially be adapted for the synthesis of 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. An X-ray study revealed the crystal structure of 1-phenyl-3-methyl-4-butanoylpyrazol-5-one, which crystallized in the enol form . This information is pertinent as it provides a basis for understanding the structural aspects of pyrazole derivatives, which is relevant to the analysis of 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, such as the synthesis of a new ionic liquid reagent for selective bromination of anilines, phenols, and α-bromination of alkanones . This research could offer insights into the chemical reactivity of 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile, particularly in terms of its potential interactions with brominating agents.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile are not discussed in the provided papers, related research on 2,3-Butanediol indicates the potential for renewable alcohol derivatives to possess properties suitable for applications such as fuel additives and industrial solvents . This suggests that 3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile may also exhibit properties that could be exploited in similar applications.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-methyl-2-(1-methylpyrazol-3-yl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7(2)8(6-10)9-4-5-12(3)11-9/h4-5,7-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHGVUBLBTYQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=NN(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(1-methylpyrazol-3-yl)butanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

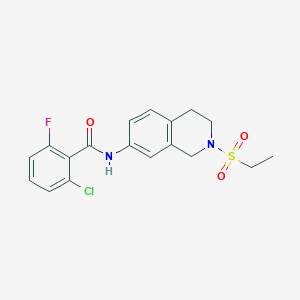

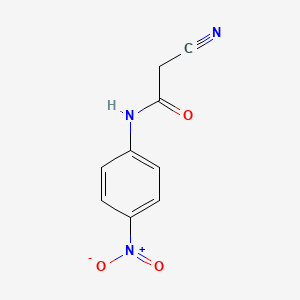

![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)

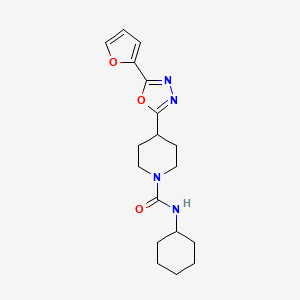

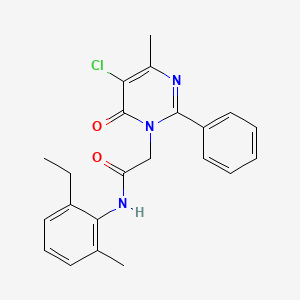

![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)

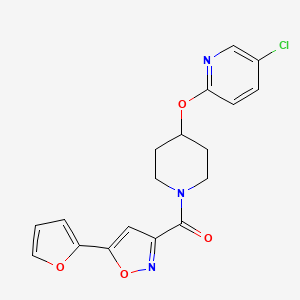

![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)